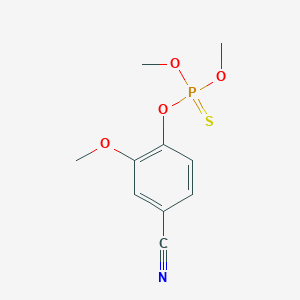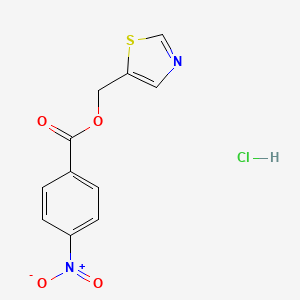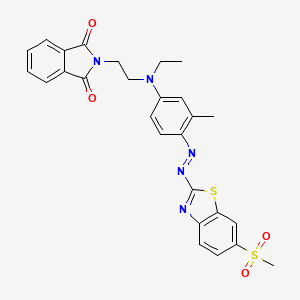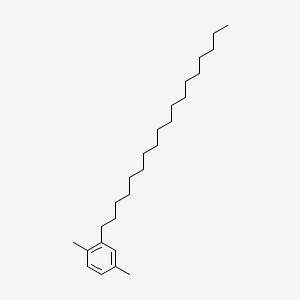![molecular formula C10H18O4 B13814163 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine CAS No. 38737-49-4](/img/structure/B13814163.png)
2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine is a chemical compound with the molecular formula C10H18O4 It is known for its unique structure, which includes a dioxane ring system with four methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethyl-1,4-butanediol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups on the dioxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexahydro-2,2,3,3-tetramethyl[1,4]dioxino[2,3-b]-1,4-dioxin
- 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the stability of its dioxane ring system. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
38737-49-4 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2,2,3,3-tetramethyl-4a,6,7,8a-tetrahydro-[1,4]dioxino[2,3-b][1,4]dioxine |
InChI |
InChI=1S/C10H18O4/c1-9(2)10(3,4)14-8-7(13-9)11-5-6-12-8/h7-8H,5-6H2,1-4H3 |
Clé InChI |
DKDKQWHTKRTRMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC2C(O1)OCCO2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)


![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)
![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)


![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)

![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
